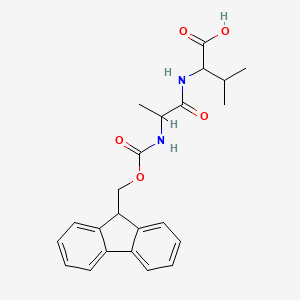
Fmoc-Ala-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-Val-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-valine, is a compound used primarily in peptide synthesis. It is a derivative of alanine and valine, two essential amino acids, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Val-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by coupling with valine. The Fmoc group can be introduced by reacting alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected alanine is then coupled with valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
化学反応の分析
Types of Reactions
Fmoc-Ala-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: DCC or DIC in the presence of HOBt or DMAP is used for coupling reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine of the peptide.
Coupling: The coupling reaction results in the formation of a peptide bond, extending the peptide chain.
Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
Chemistry
Fmoc-Ala-Val-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the synthesis of peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based drugs, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of Fmoc-Ala-Val-OH involves the protection of the amino group of alanine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
類似化合物との比較
Similar Compounds
Fmoc-Val-Ala-OH: Similar to Fmoc-Ala-Val-OH but with the order of amino acids reversed.
Fmoc-Ala-OH: A simpler compound with only alanine protected by the Fmoc group.
Fmoc-Val-OH: A compound with valine protected by the Fmoc group.
Uniqueness
This compound is unique in its specific sequence of alanine and valine, which can influence the properties and biological activity of the resulting peptide. Its stability and ease of removal make it a valuable tool in peptide synthesis, particularly for the construction of complex peptides and proteins.
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28) |
InChIキー |
CVUPNZGFKNTZNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
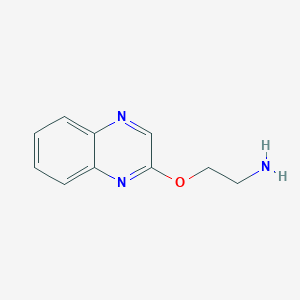

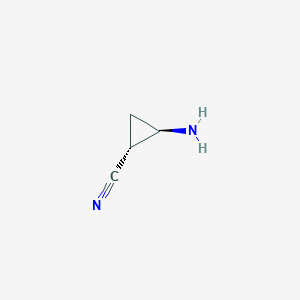
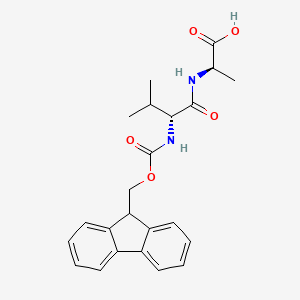





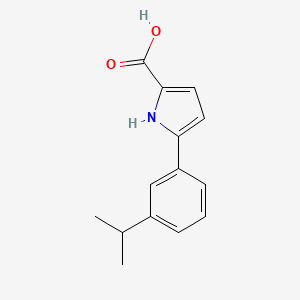
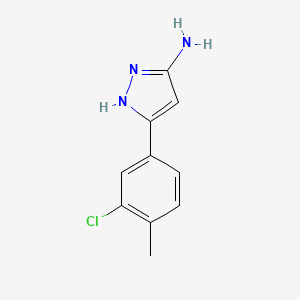
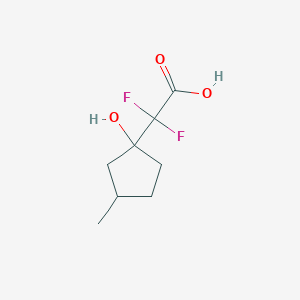
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
